molecular formula C16H12O6 B1673257 Hispidulin CAS No. 1447-88-7

Hispidulin

Cat. No. B1673257
CAS RN: 1447-88-7
M. Wt: 300.26 g/mol
InChI Key: IHFBPDAQLQOCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hispidulin is a naturally occurring flavone with potential antiepileptic activity in rats and gerbils . It is found in plants including Grindelia argentina, Arrabidaea chica, Saussurea involucrate, Crossostephium chinense, Artemisia, and Salvia . Hispidulin has shown promising biological effects, particularly in the field of anticancer research .


Synthesis Analysis

Hispidulin has been synthesized using various methods. The trials’ results demonstrated the viability of synthesizing hispidulin and its d-labeled derivative . A novel scheme for synthesizing hispidulin was developed, which had an improved overall yield as well as more concise reaction steps compared to previous methods reported .


Molecular Structure Analysis

The chemical structure of hispidulin was identified as judged by 2D-NMR analyses . Hispidulin’s molecular formula is C16H12O6 and its molecular weight is 300.26 g/mol .


Chemical Reactions Analysis

Hispidulin’s synthesis involves several chemical reactions. For instance, the Friedel–Crafts acetylation of compound 8 and the regioselective MOM protection of compound 9 are part of the synthesis process .


Physical And Chemical Properties Analysis

Hispidulin is a yellow microcrystalline powder .

Scientific Research Applications

Anticancer Potential Recent studies have highlighted the significant role of histone deacetylases (HDACs) in the progression of various cancers, pointing to HDAC inhibitors as promising therapeutic agents. Hispidulin has been identified as a potential inhibitor of HDACs, suggesting its efficacy in cancer treatment through modulation of gene expression and chromatin structure. This action is akin to established HDAC inhibitors currently under clinical trials, underscoring hispidulin's potential in oncology (Spiegel, Milstien, & Grant, 2012).

Neuroprotective Effects Botulinum toxin research, while primarily focused on its use in clinical settings for conditions associated with muscle contraction or autonomic dysfunction, also opens doors to exploring neuroprotective agents. Hispidulin, with its various pharmacological actions, could be investigated for similar neuroprotective effects, especially in disorders characterized by excessive neurotransmitter release or neuronal excitability (Jankovic, 2004).

Metabolic Health Dietary phospholipids have shown promise in managing hepatic lipid metabolism and potentially influencing cardiovascular health. Hispidulin, with its bioactive properties, could contribute to this area by affecting lipid absorption, bile acid, and cholesterol secretion, suggesting a role in the prevention of fatty liver disease and atherosclerosis (Cohn, Wat, Kamili, & Tandy, 2008).

Anti-inflammatory and Immunomodulatory Properties Intravenous immunoglobulin therapy in antiphospholipid syndrome (APS) showcases the therapeutic potential of modulating the immune system in autoimmune diseases. Hispidulin's anti-inflammatory and immunomodulatory properties could be relevant in similar contexts, offering a natural alternative to manage autoimmune conditions and inflammatory responses (Sherer, Levy, & Shoenfeld, 2000).

Potential in Managing Microbial Resistance The challenge of microbial resistance to conventional antimicrobials has led to an increased interest in natural compounds with antimicrobial activity. Hispidulin, with its potential antibacterial and antifungal properties, could contribute to addressing this global health issue, offering a basis for developing new antimicrobial agents with unique mechanisms of action (Davidse, 1986).

Supporting Nutritional Health Inulin's use in promoting digestive health and nutrient absorption presents a parallel to hispidulin's potential applications in nutritional health. Hispidulin could support gut health, influence nutrient metabolism, and provide dietary benefits similar to those of inulin, emphasizing its value as a functional food ingredient (Mensink, Frijlink, van der Voort Maarschalk, & Hinrichs, 2015).

Safety And Hazards

Hispidulin is harmful if swallowed . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Hispidulin exhibits promising potential as a therapeutic agent for cancer treatment . Additional pharmacological studies are needed to fully understand the specific targets and signaling pathways influenced by hispidulin in different types of cancer . Future studies should focus on elucidating the specific targets of hispidulin and its interactions with key proteins and enzymes involved in cancer progression .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-7,17,19-20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFBPDAQLQOCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162786
Record name Hispidulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hispidulin

CAS RN

1447-88-7
Record name Hispidulin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hispidulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hispidulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14008
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hispidulin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122415
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hispidulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1447-88-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HISPIDULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7F61604C2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Hispidulin
Reactant of Route 2
Hispidulin
Reactant of Route 3
Hispidulin
Reactant of Route 4
Hispidulin
Reactant of Route 5
Hispidulin
Reactant of Route 6
Reactant of Route 6
Hispidulin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.